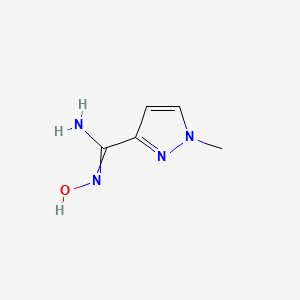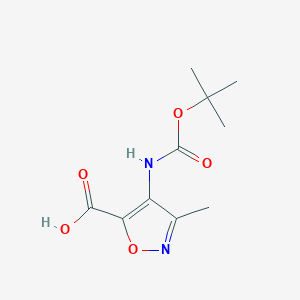
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: is an organic compound that features a piperidine ring attached to a cyclohexyl group, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is used as an intermediate for the preparation of more complex molecules
Biology and Medicine: Its piperidine moiety is a common structural feature in many drugs, making it a valuable building block for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of a wide range of products .
Mécanisme D'action
The mechanism by which (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- (1-(Piperidin-1-ylmethyl)cyclohexyl)amine
- (1-(Piperidin-1-ylmethyl)cyclohexyl)chloride
- (1-(Piperidin-1-ylmethyl)cyclohexyl)ethanol
Uniqueness: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is unique due to the presence of both a piperidine ring and a cyclohexyl group connected to a methanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in synthetic and industrial processes .
Propriétés
Formule moléculaire |
C13H25NO |
|---|---|
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
[1-(piperidin-1-ylmethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H25NO/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14/h15H,1-12H2 |
Clé InChI |
RYFLVOVJHKCSCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN2CCCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



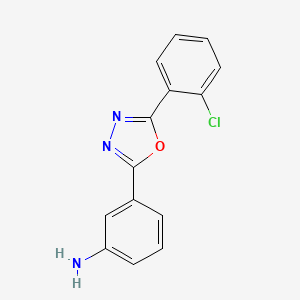
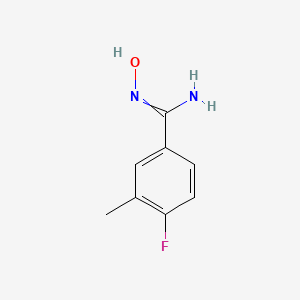

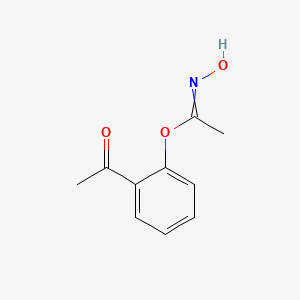
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
